2-[(2-Bromo-5-nitroimidazol-1-yl)methoxy]ethyl-trimethylsilane
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Overview
Description
2-[(2-Bromo-5-nitroimidazol-1-yl)methoxy]ethyl-trimethylsilane is a compound that features a unique combination of a bromo-nitroimidazole moiety and a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromo-5-nitroimidazol-1-yl)methoxy]ethyl-trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and bases like triethylamine.
Reduction: Hydrogen gas, palladium on carbon catalyst, and solvents like ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted imidazole derivatives.
Reduction: Formation of aminoimidazole derivatives.
Oxidation: Formation of oxidized imidazole derivatives.
Scientific Research Applications
2-[(2-Bromo-5-nitroimidazol-1-yl)methoxy]ethyl-trimethylsilane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[(2-Bromo-5-nitroimidazol-1-yl)methoxy]ethyl-trimethylsilane involves its interaction with specific molecular targets. The nitro group can undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components. The bromo group can participate in covalent bonding with nucleophilic sites in biomolecules, further enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-nitroimidazole: Shares the bromo-nitroimidazole core but lacks the trimethylsilane group.
2-[(2-Nitroimidazol-1-yl)methoxy]ethyl-trimethylsilane: Similar structure but without the bromo substituent.
2-[(2-Bromo-5-aminoimidazol-1-yl)methoxy]ethyl-trimethylsilane: Contains an amino group instead of a nitro group.
Uniqueness
2-[(2-Bromo-5-nitroimidazol-1-yl)methoxy]ethyl-trimethylsilane is unique due to the presence of both the bromo and nitro groups, which confer distinct reactivity and potential biological activity. The trimethylsilane group also adds to its stability and lipophilicity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(2-bromo-5-nitroimidazol-1-yl)methoxy]ethyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrN3O3Si/c1-17(2,3)5-4-16-7-12-8(13(14)15)6-11-9(12)10/h6H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUJWVNJZDJPBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=CN=C1Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrN3O3Si |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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